An In-depth Technical Guide to the Physicochemical Properties of 3-Methylphenylglyoxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylphenylglyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphenylglyoxylic acid, a derivative of phenylglyoxylic acid, belongs to the class of α-keto acids. While specific data for this particular substituted analogue is not extensively documented in publicly available literature, its structural similarity to the well-characterized phenylglyoxylic acid allows for a detailed predictive analysis of its physicochemical properties. Understanding these properties is paramount for its potential applications in organic synthesis and drug development, where α-keto acids often serve as versatile intermediates and pharmacophores.[1][2] This guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-methylphenylglyoxylic acid, grounded in the established data of its parent compound, and details the authoritative experimental protocols for their empirical determination.
Molecular Structure and Chemical Identity
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Caption: 2D structure of 3-methylphenylglyoxylic acid.
| Identifier | Value |
| IUPAC Name | 2-(3-methylphenyl)-2-oxoacetic acid |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C(=O)O |
| InChI Key | Not available |
| CAS Number | Not available |
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-methylphenylglyoxylic acid. Values for phenylglyoxylic acid are provided for comparison.
| Property | 3-Methylphenylglyoxylic Acid (Predicted) | Phenylglyoxylic Acid (Experimental) |
| Melting Point | Slightly higher than 64-66 °C | 64-66 °C[3] |
| Boiling Point | > 250 °C (with decomposition) | Decomposes upon heating |
| Solubility in Water | Moderately soluble | Moderately soluble |
| pKa | ~2.0 - 2.5 | 2.15[3] |
Expertise & Experience Insights: The introduction of a methyl group at the meta-position of the phenyl ring is expected to have a minor impact on the physicochemical properties compared to the parent phenylglyoxylic acid. The methyl group is weakly electron-donating through induction, which might slightly decrease the acidity (increase the pKa) of the carboxylic acid. The increase in molecular weight and potential for altered crystal packing could lead to a slightly higher melting point.
Experimental Protocols for Physicochemical Property Determination
The following section details the standard, authoritative methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like 3-methylphenylglyoxylic acid.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.[4]
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline 3-methylphenylglyoxylic acid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: Heat the apparatus rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
-
Mixed Melting Point: To confirm the identity of a synthesized compound, mix it with an authentic sample. If there is no depression or broadening of the melting point, the compounds are likely identical.[5]
Caption: Workflow for melting point determination.
Boiling Point Determination
Causality: While α-keto acids like 3-methylphenylglyoxylic acid tend to decompose at their boiling points under atmospheric pressure, the boiling point can be determined under reduced pressure. This property is a measure of the volatility of a compound.
Protocol (for determination under reduced pressure):
-
Apparatus: Assemble a micro-distillation apparatus suitable for small sample sizes.
-
Sample Introduction: Place a small amount of the sample in the distillation flask along with a boiling chip.
-
Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.[6]
-
Observation: Record the temperature at which the liquid boils and the corresponding pressure.[7] The boiling point is highly dependent on pressure.
Solubility Determination
Causality: The solubility of a compound is governed by the principle of "like dissolves like." The presence of polar functional groups (carboxylic acid, ketone) in 3-methylphenylglyoxylic acid suggests solubility in polar solvents. Its aromatic ring provides nonpolar character, allowing for some solubility in less polar organic solvents.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To a test tube containing a known volume of solvent (e.g., 1 mL), add a small, weighed amount of 3-methylphenylglyoxylic acid (e.g., 10 mg).[8]
-
Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) at a constant temperature (e.g., 25°C).[8]
-
Observation: Visually inspect the solution for any undissolved solid.
-
Quantification: If the compound dissolves, incrementally add more solute until saturation is reached. Express solubility quantitatively (e.g., in mg/mL or mol/L).
-
pH-Dependent Solubility: Test solubility in aqueous solutions of different pH (e.g., 5% HCl, water, 5% NaHCO₃, 5% NaOH) to observe the effect of protonation/deprotonation of the carboxylic acid group.[9][10]
pKa Determination
Causality: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of 3-methylphenylglyoxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be necessary.[11]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
~7.2-8.0 ppm (m, 4H): Aromatic protons. The methyl group at the meta-position will lead to a complex splitting pattern.
-
~2.4 ppm (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~180-190 ppm: Carbonyl carbon of the ketone.
-
~160-170 ppm: Carbonyl carbon of the carboxylic acid.
-
~120-140 ppm: Aromatic carbons.
-
~21 ppm: Methyl carbon.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13][14]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~1730-1700: C=O stretch of the α-keto group.
-
~1710-1680: C=O stretch of the carboxylic acid.
-
~1600, ~1475: C=C stretches of the aromatic ring.
Protocol (KBr Pellet or Thin Film):
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.[15]
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[16][17]
-
Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum.[18]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Molecular Ion Peak (M⁺˙):
-
m/z = 164.0473 (for [C₉H₈O₃]⁺˙)
Protocol (Electron Ionization - GC-MS):
-
Sample Preparation: For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., silylation) to increase its volatility.[19]
-
Injection: Inject the prepared sample into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample is bombarded with electrons, causing ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[20]
Applications in Drug Development and Research
Phenylglyoxylic acid and its derivatives are valuable building blocks in medicinal chemistry.[1][2] They serve as precursors for the synthesis of various heterocyclic compounds and can be incorporated into larger molecules to modulate their biological activity. The α-keto acid moiety can participate in various chemical transformations, making it a versatile synthetic handle. The predicted physicochemical properties of 3-methylphenylglyoxylic acid, such as its moderate solubility and acidic nature, suggest its potential utility in the development of new chemical entities.
References
Sources
- 1. US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. web.williams.edu [web.williams.edu]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. metbio.net [metbio.net]
